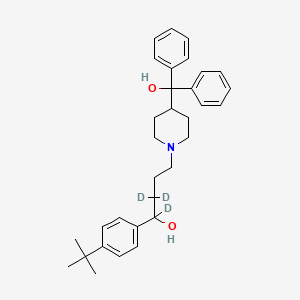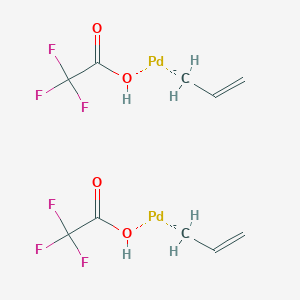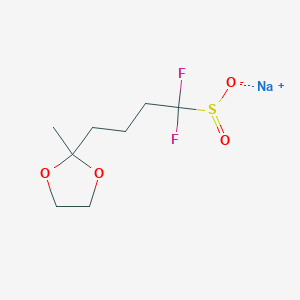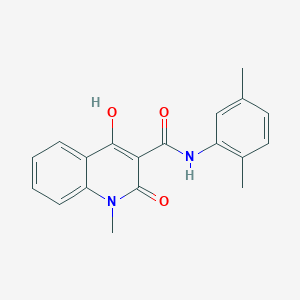
4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with an appropriate acylating agent to form the corresponding acylated product. This is followed by the reaction with hydrazine hydrate to yield the hydrazone intermediate.
Bromination: The hydrazone intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cinnamate Formation: The final step involves the condensation of the brominated hydrazone with cinnamic acid or its derivatives under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cinnamate moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
The compound’s structural features suggest potential biological activity. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the presence of halogenated phenyl groups known for their bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated as potential drug candidates. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
作用机制
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms could enhance binding affinity through halogen bonding interactions, while the hydrazone and cinnamate moieties might participate in hydrogen bonding or π-π stacking interactions.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate
- 4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl acetate
Uniqueness
Compared to similar compounds, 4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate stands out due to the presence of the cinnamate moiety, which can impart unique photophysical properties and potential biological activities. The combination of bromine and chlorine atoms also enhances its reactivity and potential for further functionalization.
属性
CAS 编号 |
477731-68-3 |
|---|---|
分子式 |
C24H16BrCl2N3O4 |
分子量 |
561.2 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H16BrCl2N3O4/c25-17-7-10-21(34-22(31)11-6-15-4-2-1-3-5-15)16(12-17)14-28-30-24(33)23(32)29-18-8-9-19(26)20(27)13-18/h1-14H,(H,29,32)(H,30,33)/b11-6+,28-14+ |
InChI 键 |
IDSZTXSPOUCDFS-VJZBGCAWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)



